5-Ethynyl-benzo[1,3]dioxole
Overview
Description
5-Ethynyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .
Synthesis Analysis
The synthesis of compounds related to 5-Ethynyl-benzo[1,3]dioxole has been reported in several studies . For instance, a series of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis was based on various techniques including multinuclear NMR, IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-benzo[1,3]dioxole includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 39.9±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethynyl-benzo[1,3]dioxole are not detailed in the search results, related compounds have been synthesized and evaluated for their antitumor activities .Physical And Chemical Properties Analysis
5-Ethynyl-benzo[1,3]dioxole has a density of 1.2±0.1 g/cm³, a boiling point of 222.9±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 44.1±3.0 kJ/mol and a flash point of 90.1±23.8 °C .Scientific Research Applications
Anti-Proliferative and Antitumor Properties
5-Ethynyl-benzo[1,3]dioxole derivatives demonstrate significant anti-proliferative activities. For instance, a study synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, showing potent anti-tumor activity against human cancer cell lines, indicating potential pharmaceutical applications after further investigation (Wu, Yang, Peng, & Sun, 2017).
Photoinitiators for Polymerization
1,3-Benzodioxole derivatives like 5-Ethynyl-benzo[1,3]dioxole have been employed as photoinitiators for free radical polymerization. A derivative, 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has demonstrated capabilities as a caged one-component Type II photoinitiator (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Synthesis of Bioactive Compounds
Benzo[1,3]dioxole derivatives are also key in synthesizing bioactive compounds. The total synthesis of two new dihydrostilbenes, which demonstrated cytotoxicity toward human cancer cell lines, involved 5-(2-benzo[1,3]dioxole-5-ylethyl)-6-methoxy benzo[1,3]dioxole-4-ol and its derivative (Zhang et al., 2007).
Anticonvulsant Agents
Research has been conducted on 5-substituted benzo[d][1,3]dioxole derivatives as potential anticonvulsant agents. These compounds have shown promising activity in animal models, suggesting their potential therapeutic use in epilepsy (Dong et al., 2017).
Linkers for Metal-Organic Frameworks
Benzo[1,3]dioxole derivatives have been used in synthesizing linkers for metal-organic frameworks (MOFs), offering potential applications in ferroelectric materials and optical signal processing. Their structural properties, such as low rotational barriers and high dipole moments, make them suitable for these applications (Hamer et al., 2019).
HIV-1 Non-Nucleoside Reverse
Transcriptase Inhibitors (NNRTIs)5-Ethynyl-benzo[1,3]dioxole derivatives have been synthesized and tested for their potential as HIV-1 NNRTIs. Some compounds in this category have shown high activity against the HIV-1 strain, with promising inhibitory potency and specific reverse transcriptase inhibition (Li et al., 2020).
Detection of Carcinogenic Lead
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a derivative of 5-Ethynyl-benzo[1,3]dioxole, has been used for detecting carcinogenic lead. This compound has shown effectiveness in identifying lead via electrochemical methods, indicating its potential in environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).
Fluorescent and Electrochromic Materials
Compounds containing 5-Ethynyl-benzo[1,3]dioxole exhibit fluorescent and electrochromic properties. For example, the synthesized polymer poly(5-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin) displayed blue-light emission with high redox activity, useful in optoelectronic applications (Baoyang et al., 2016).
Antimicrobial Agents
Research has demonstrated the antimicrobial properties of benzo[d][1,3]dioxole derivatives. These compounds have shown significant activity against various pathogenic gram-negative organisms, as well as Staphylococcus aureus and yeast species, suggesting their potential use in developing new antimicrobial agents (Moussa, Abdel Meguid, & El-Hawaary, 1981).
Novel Organoselenium Compounds
Novel organoselenium compounds incorporating benzo[d][1,3]dioxole have been synthesized, characterized, and analyzed for their potential applications. Their properties, such as thermal decomposition behavior, make them of interest in various scientific fields (Nagpal, Kumar, & Bhasin, 2015).
Future Directions
Research on compounds related to 5-Ethynyl-benzo[1,3]dioxole has shown potential in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Future research may continue to explore these areas and potentially uncover new applications for these compounds .
properties
IUPAC Name |
5-ethynyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRJLWEKHZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205771 | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-benzo[1,3]dioxole | |
CAS RN |
57134-53-9 | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57134-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057134539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynylbenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5TCC7VX7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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